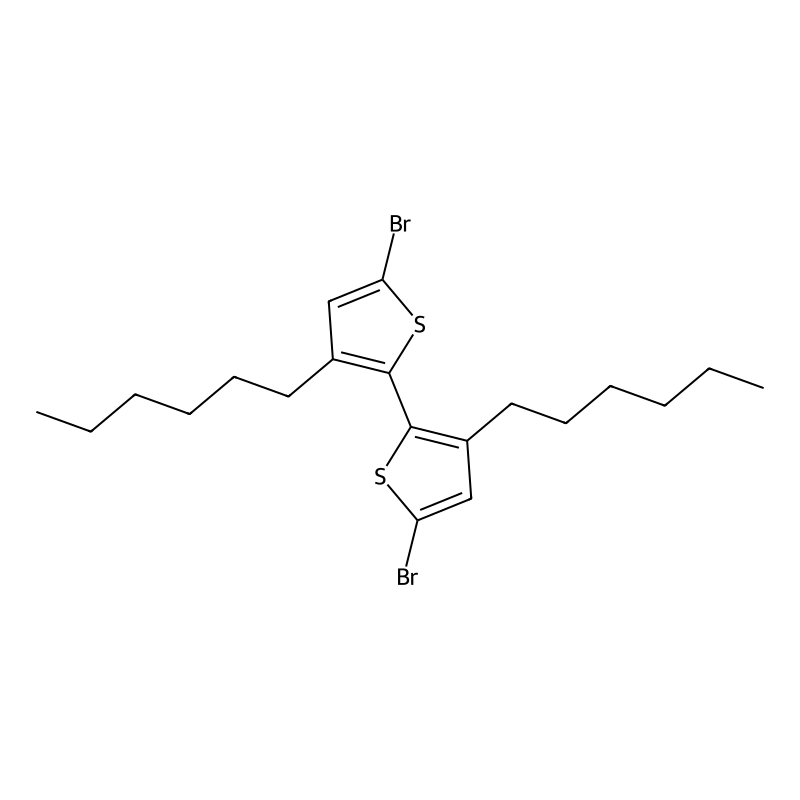

5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Electronics

Scientific Field: Material Science and Engineering:Photocatalytic Applications

Scientific Field: Chemistry and Environmental Science:Application Summary: The dibromo-bithiophene derivative is a precursor in the synthesis of polythiophenes used in photocatalytic applications .

Methods of Application: Synthesis of poly(3-hexylthiophene) (P3HT) involves the polymerization of thiophene derivatives, followed by testing their photocatalytic activity under UV light.

Results Summary: The synthesized P3HT shows potential in degrading organic pollutants under light irradiation, with efficiency measured by the decrease in concentration of pollutants over time.

Conductive Polymers

Scientific Field: Polymer Chemistry:Application Summary: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene serves as a building block for conductive polymers with applications in electronic devices .

Methods of Application: The conductive polymers are synthesized through controlled polymerization, ensuring regioregularity for optimal electronic properties.

Results Summary: The conductive polymers display high conductivity and are tested in devices like LEDs and transistors, with performance metrics including current efficiency and luminance.

Organic Semiconductor Research

Scientific Field: Semiconductor Physics:Application Summary: This compound is used in the development of semiconducting materials for organic semiconductor research .

Methods of Application: The thiophene derivative is incorporated into semiconducting small molecules and polymers, which are then used to fabricate thin-film transistors.

Results Summary: The materials demonstrate semiconducting behavior with charge carrier mobilities and on/off ratios being key performance indicators.

Polymer Solar Cells

Scientific Field: Renewable Energy Technology:Application Summary: The dibromo-bithiophene is a key component in the synthesis of polymers for use in polymer solar cells .

Methods of Application: Polymers are synthesized and then deposited onto substrates to form active layers in solar cells. Their photovoltaic performance is evaluated under simulated sunlight.

Results Summary: The solar cells show promise with certain polymers achieving power conversion efficiencies, open-circuit voltages, and fill factors that are competitive with conventional materials.

Organic Field-Effect Transistors (OFETs)

Scientific Field: Electronics and Nanotechnology:Application Summary: 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is used in the synthesis of materials for OFETs .

5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene is an organic compound characterized by its molecular formula and a molecular weight of 492.37 g/mol. This compound features a bithiophene backbone with two bromine substituents at the 5,5' positions and hexyl groups at the 3,3' positions, contributing to its solubility and reactivity in various chemical processes . The presence of bromine atoms allows for further functionalization, making it a versatile building block in organic synthesis.

- Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

- Coupling Reactions: This compound is often utilized in coupling reactions such as Suzuki or Stille coupling, which are important for synthesizing larger conjugated systems .

Common Reagents and Conditions- Bromination: Typically involves bromine or N-bromosuccinimide (NBS) in solvents like chloroform or dichloromethane.

- Substitution: Grignard reagents or organolithium reagents are used in anhydrous solvents.

- Coupling: Palladium catalysts with phosphine ligands are employed alongside bases like potassium carbonate or cesium carbonate.

While specific biological activities of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene are not extensively documented, compounds with similar structures have been studied for their potential applications in organic electronics and photonics. The electronic properties conferred by the bithiophene structure may influence interactions with biological systems, particularly in the context of biosensors or drug delivery systems.

The synthesis of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene typically involves the bromination of 3,3'-dihexyl-2,2'-bithiophene. This process can be achieved through:

- Bromination Reaction: Utilizing bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Solvent Choice: Common solvents include chloroform and dichloromethane to facilitate the reaction.

- Purification Techniques: Post-synthesis purification is often conducted using column chromatography or recrystallization to achieve high purity levels .

5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene is primarily used in:

- Organic Photovoltaics: As a building block for materials that convert solar energy into electrical energy.

- Organic Light Emitting Diodes (OLEDs): It serves as a precursor for light-emitting polymers due to its favorable electronic properties.

- Field Effect Transistors (OFETs): Its structural characteristics make it suitable for use in organic semiconductors .

Interaction studies involving 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene focus on its electronic properties and how they affect the performance of devices like OLEDs and photovoltaic cells. The compound's ability to form extended π-conjugated systems enhances charge transport and light emission efficiency.

Several compounds share structural similarities with 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | 214493-03-5 | 0.92 | Different hexyl positioning enhances solubility and electronic properties |

| 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene | 753470-95-0 | 0.82 | Longer alkyl chains may improve solubility further |

| 2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene | 1049034-71-0 | 0.87 | Complex structure potentially offers enhanced electronic characteristics |

| 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen | 636588-79-9 | 0.81 | Cyclic structure may provide unique optical properties |

These compounds highlight the versatility of bithiophene derivatives in organic electronics while showcasing the unique features of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene that make it particularly useful in various applications .